![molecular formula C10H20N2O B7544931 2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone is a chemical compound that is commonly referred to as MDPV. MDPV belongs to a class of drugs known as cathinones, which are synthetic derivatives of the stimulant compound found in the khat plant. MDPV is a potent central nervous system stimulant that has been found to have a high potential for abuse and addiction.
作用機序
MDPV works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of the reward pathway in the brain, resulting in feelings of pleasure and euphoria. MDPV also works by activating the release of dopamine and norepinephrine from the presynaptic neuron, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MDPV has also been found to produce feelings of euphoria, increased energy, and alertness. MDPV has been found to have anxiogenic and pro-depressive effects, leading to increased feelings of anxiety and depression.
実験室実験の利点と制限
MDPV has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using MDPV in laboratory experiments is that it produces effects similar to those of cocaine and amphetamines, making it a useful tool for studying the mechanisms of action of these drugs. However, one limitation of using MDPV in laboratory experiments is that it has a high potential for abuse and addiction, making it difficult to control for confounding variables.
将来の方向性
There are many future directions for research on MDPV. One area of research could focus on the development of new synthetic cathinones that have fewer adverse effects than MDPV. Another area of research could focus on the development of new treatments for addiction to MDPV and other synthetic cathinones. Additionally, research could focus on the long-term effects of MDPV use on the central nervous system and other organ systems in the body. Overall, further research is needed to fully understand the effects of MDPV on the human body and to develop effective treatments for addiction to this drug.
合成法
MDPV is synthesized using a multi-step process that involves the reaction of a ketone with an amine. The synthesis of MDPV can be achieved using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of a ketone with ammonium formate, while reductive amination involves the reduction of a ketone with an amine. The Mannich reaction involves the reaction of a ketone with a primary amine and formaldehyde.
科学的研究の応用
MDPV has been used in scientific research to study its effects on the central nervous system. MDPV is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. MDPV has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters associated with pleasure and reward. MDPV has also been found to have anxiogenic and pro-depressive effects.
特性
IUPAC Name |
2-[methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(2)11(3)8-10(13)12-6-4-5-7-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFGYMWQZNHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)


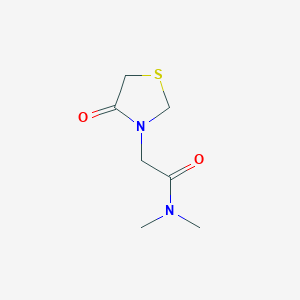
![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
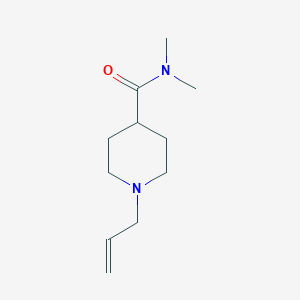
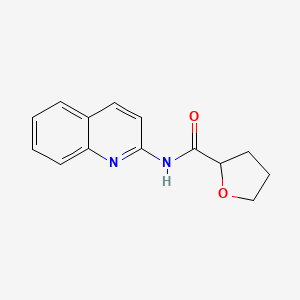
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
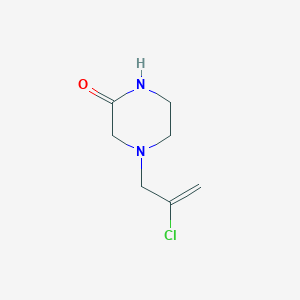
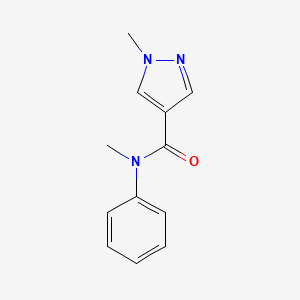
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)